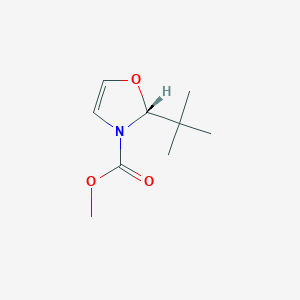

3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)-

Description

3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)-, is a chiral oxazole derivative characterized by a tert-butyl substituent at position 2 and a methyl ester group at position 3 of the oxazole ring. The (R)-configuration imparts stereochemical specificity, which may influence its reactivity, biological activity, and interactions in pharmaceutical or material science applications. Oxazole derivatives are notable for their versatility in organic synthesis and medicinal chemistry due to their stability, hydrogen-bonding capacity, and role as bioisosteres for peptide bonds .

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl (2R)-2-tert-butyl-2H-1,3-oxazole-3-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)7-10(5-6-13-7)8(11)12-4/h5-7H,1-4H3/t7-/m1/s1 |

InChI Key |

YQBNMIPVQRSTKN-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1N(C=CO1)C(=O)OC |

Canonical SMILES |

CC(C)(C)C1N(C=CO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with an appropriate amine, followed by cyclization using a dehydrating agent. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted under specific conditions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Reduced forms of the oxazole ring, potentially leading to alcohols or amines.

Substitution: Various substituted oxazole derivatives depending on the reagent used.

Scientific Research Applications

Properties

Relevant properties of 3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)-:

- Molecular Formula:

- Molecular Weight: 185.22 g/mol

- IUPAC Name: methyl (2R)-2-tert-butyl-2H-1,3-oxazole-3-carboxylate

- InChI: InChI=1S/C9H15NO3/c1-9(2,3)7-10(5-6-13-7)8(11)12-4/h5-7H,1-4H3/t7-/m1/s1

- InChI Key: YQBNMIPVQRSTKN-SSDOTTSWSA-N

- Isomeric SMILES: CC(C)(C)[C@@H]1N(C=CO1)C(=O)OC

- Canonical SMILES: CC(C)(C)C1N(C=CO1)C(=O)OC

Potential Applications

While the search results do not provide specific applications of 3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)-, the general information available allows for potential applications to be inferred.

- Chemical Reactions and Synthesis: The tert-butyl group's steric hindrance can affect the compound’s overall reactivity and selectivity in chemical reactions. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors.

- Pharmaceutical Research: Given the biological activities of similar oxazole compounds, 3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)- could be a candidate for pharmaceutical research.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the compound’s overall reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence :

- The oxazole ring in the target compound offers greater aromatic stability compared to the oxirane (epoxide) in , which is more reactive due to ring strain.

- Benzothiazine derivatives (e.g., ) exhibit proven analgesic effects, suggesting that oxazole analogs like the target compound may share similar bioactivity if functionalized appropriately.

Ethyl vs. methyl esters (e.g., ) may alter pharmacokinetics; methyl esters are typically more hydrolytically stable but less lipophilic than ethyl variants.

Stereochemical Considerations :

- The (R)-configuration in the target compound contrasts with the (2R,3S)-rel- configuration in , which affects spatial arrangement and binding affinity in chiral environments.

Pharmacological Potential

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- Benzothiazine Methyl Esters : Exhibit potent analgesic activity (ED₅₀ 5–20 mg/kg in rodent models) , suggesting that the target oxazole derivative may require similar ester functionalities for bioactivity.

Biological Activity

3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)- is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on immunosuppressive effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its significant role in various biological activities. The presence of the methyl ester group enhances its solubility and bioavailability.

Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive properties of compounds containing the isoxazole moiety. For instance, a study demonstrated that derivatives of isoxazole exhibited varying degrees of immunosuppressive and immunostimulatory effects. The compound under consideration showed a notable ability to enhance cellular immune response in certain contexts while also demonstrating dose-dependent immunosuppressive effects on peripheral blood mononuclear cell (PBMC) proliferation induced by phytohemagglutinin .

Key Findings:

- Caspase Activation: The compound induced strong upregulation of caspase expression in Jurkat cells, suggesting an apoptotic pathway as a mechanism for its immunosuppressive activity .

- Signaling Pathways: No significant changes were noted in p53 and Bcl-2 expression levels, indicating a specific pathway activation associated with NF-κB and Fas signaling .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While specific data on this compound's activity is limited, related oxazole derivatives have shown moderate antimicrobial effects against various pathogens.

Comparison of Antimicrobial Activities:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Macrocidin A | 16.7 | Strong against Bacillus subtilis |

| Compound 3 | 66.7 | Moderate against Mucor hiemalis |

These findings indicate that while the compound may not be the most potent antimicrobial agent available, it still possesses noteworthy activity that could be harnessed in therapeutic settings .

Case Studies and Research Findings

- Immunological Response Study:

- Antimicrobial Efficacy Assessment:

Q & A

Basic Question: What are optimized synthetic routes for (R)-3(2H)-Oxazolecarboxylic Acid, 2-(tert-butyl)-, Methyl Ester?

Methodological Answer:

Synthesis typically involves multi-step reactions with careful selection of catalysts and solvents. For example:

- Step 1 : Reacting a chloromethyl precursor (e.g., 4-chloromethylpyrazole derivatives) with sodium azide (NaN₃) in DMF at 50°C for 3 hours to introduce azide groups .

- Step 2 : Cyclization using tert-butyl peroxides and cyanocetamide in THF under reflux (5 hours), followed by acidification (10% HCl) to precipitate the product .

- Purification : Recrystallization from toluene (PhMe) or ethanol yields high-purity crystals . Alternative methods include CH₂Cl₂ extraction and solvent evaporation for oily intermediates .

Advanced Question: How can enantiomeric purity of the (R)-isomer be resolved and validated experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. For structurally similar esters, asymmetric carbons in oxazolidine rings have been resolved using this method .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients. Retention time comparisons against racemic mixtures can validate enantiopurity.

- Optical Rotation : Measure specific rotation ([α]D) in polar solvents (e.g., methanol) and compare to literature values for (R)-configured oxazole derivatives .

Basic Question: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify tert-butyl (δ ~1.2 ppm for 9H singlet) and ester carbonyl (δ ~165-170 ppm) groups. COSY or HSQC can resolve coupling in the oxazole ring .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns can validate the ester and tert-butyl moieties .

- FT-IR : Key peaks include C=O stretch (~1740 cm⁻¹ for esters) and C-O-C asymmetric stretch (~1250 cm⁻¹) .

Advanced Question: How does the tert-butyl group influence the compound’s reactivity in ring-forming reactions?

Methodological Answer:

- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the oxazole’s 2-position, directing reactivity toward the 4- or 5-positions. This is critical in regioselective alkylation or cross-coupling reactions .

- Stabilization : tert-butyl groups enhance thermal stability during reflux conditions (e.g., THF at 66°C), preventing decomposition in multi-step syntheses .

- Crystallinity : The group promotes crystallization by inducing non-covalent van der Waals interactions, aiding in purification .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in sealed, argon-flushed vials to prevent oxidation or hydrolysis of the ester group .

- Solubility : Dissolve in anhydrous DMSO or THF for long-term storage (≥4 years). Avoid aqueous buffers to minimize ester hydrolysis .

- Light Sensitivity : Protect from UV light using amber glassware, as oxazole derivatives may undergo photodegradation .

Advanced Question: How can researchers address contradictory data in biological activity studies involving this compound?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects. For example, tert-butyl esters may exhibit biphasic activity due to micelle formation at high concentrations .

- Metabolite Profiling : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free carboxylic acids) that may interfere with bioactivity assays .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target proteins, reconciling discrepancies between in vitro and in silico results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.